Topoisomerase I/II inhibitor 2

Description

Functions of Type II Topoisomerases in DNA Topology Regulation

Type II topoisomerases tackle more complex topological problems by creating transient double-strand breaks in the DNA. wikipedia.orgnih.gov This ATP-dependent process allows for the passage of another intact DNA duplex through the break, a mechanism that is essential for decatenating intertwined chromosomes after replication and for unknotting tangled DNA. nih.govwikipedia.org The ability to alter the linking number of DNA by two units in a single catalytic cycle makes Type II topoisomerases uniquely suited for these critical roles in chromosome segregation. wikipedia.org

The catalytic cycle of Type II topoisomerases involves several conformational changes in the dimeric enzyme, often described as a "two-gate" mechanism. nih.gov An intact DNA segment, the "transport" or T-segment, is passed through a transiently broken "gate" or G-segment, which is then resealed. nih.gov

In vertebrates, there are two major isoforms of Type II topoisomerase, designated as alpha (α) and beta (β), which are encoded by different genes and exhibit distinct cellular roles and expression patterns.

Topoisomerase IIα is predominantly expressed in proliferating cells, with its levels peaking during the G2 and M phases of the cell cycle. Its primary and essential function is in the decatenation of newly replicated sister chromatids, ensuring their proper segregation during mitosis. The absence or inhibition of Topoisomerase IIα leads to catastrophic failures in chromosome segregation and ultimately, cell death. Research has shown that Topoisomerase IIα is a major component of the mitotic chromosome scaffold.

In contrast to the α isoform, Topoisomerase IIβ is expressed in both proliferating and quiescent cells and its levels remain relatively constant throughout the cell cycle. While not essential for cell proliferation, Topoisomerase IIβ plays crucial roles in specific developmental processes, particularly in neuronal development. Studies have implicated this isoform in the regulation of gene expression, suggesting it may be involved in resolving topological issues associated with the transcription of long genes.

Rationale for Topoisomerase Inhibition in Research Contexts

The essential nature of topoisomerases in fundamental cellular processes makes them compelling targets for inhibition in a research context. nih.gov The use of specific inhibitors allows for the controlled disruption of topoisomerase function, providing a powerful method to investigate the consequences of topological stress on DNA replication, transcription, and chromosome segregation. nih.govnih.gov

Topoisomerase inhibitors are broadly categorized into two classes: poisons and catalytic inhibitors. Topoisomerase poisons, such as camptothecin (B557342) for Topoisomerase I and etoposide (B1684455) for Topoisomerase II, act by stabilizing the transient covalent complex formed between the enzyme and the cleaved DNA. nih.govnih.gov This trapping of the "cleavage complex" prevents the religation of the DNA break, leading to the accumulation of DNA strand breaks that can trigger cell cycle arrest and apoptosis. nih.govnih.gov

Catalytic inhibitors, on the other hand, interfere with the enzymatic activity of topoisomerases without trapping the cleavage complex. These can, for example, prevent the binding of the enzyme to DNA or inhibit the ATP hydrolysis required by Type II topoisomerases.

The study of topoisomerase inhibitors has been instrumental in elucidating the intricate mechanisms of DNA repair, cell cycle checkpoints, and programmed cell death. Furthermore, the differential roles and expression patterns of topoisomerase isoforms have spurred the development of isoform-specific inhibitors to dissect their unique biological functions. The development of dual Topoisomerase I and II inhibitors is a more recent strategy, aiming to overcome mechanisms of drug resistance where the downregulation of one topoisomerase is compensated by the upregulation of the other. nih.gov One such example is the indenoquinolinone derivative TAS-103, which has been evaluated for its ability to inhibit both enzymes. nih.govresearchgate.net The investigation of such dual inhibitors provides a valuable research tool to understand the interplay between the two major classes of topoisomerases in maintaining genome integrity.

Data Tables

Table 1: Comparison of Type I and Type II Topoisomerases

| Feature | Type I Topoisomerases | Type II Topoisomerases |

| DNA Break | Single-strand | Double-strand |

| ATP Requirement | Generally ATP-independent | ATP-dependent |

| Linking Number Change | By steps of 1 | By steps of 2 |

| Primary Functions | Relaxation of supercoiled DNA | Decatenation, unknotting, relaxation/introduction of supercoils |

| Subtypes | Type IA, Type IB | Type IIA, Type IIB |

| Human Isoforms | Topoisomerase I, Topoisomerase IIIα, Topoisomerase IIIβ | Topoisomerase IIα, Topoisomerase IIβ |

Table 2: Characteristics of Human Topoisomerase II Isoforms

| Feature | Topoisomerase IIα | Topoisomerase IIβ |

| Cell Cycle Expression | Proliferation-dependent, peaks in G2/M | Constitutively expressed |

| Primary Role | Chromosome segregation in mitosis | Neuronal development, transcription |

| Essential for Proliferation | Yes | No |

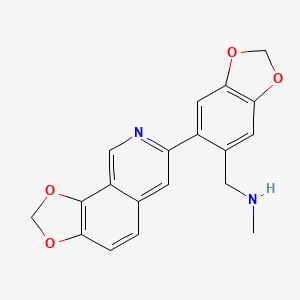

Structure

3D Structure

Properties

Molecular Formula |

C19H16N2O4 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

1-[6-([1,3]dioxolo[4,5-h]isoquinolin-7-yl)-1,3-benzodioxol-5-yl]-N-methylmethanamine |

InChI |

InChI=1S/C19H16N2O4/c1-20-7-12-5-17-18(24-9-23-17)6-13(12)15-4-11-2-3-16-19(25-10-22-16)14(11)8-21-15/h2-6,8,20H,7,9-10H2,1H3 |

InChI Key |

RIMCZMJTNGFZNC-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=C(C=C1C3=NC=C4C(=C3)C=CC5=C4OCO5)OCO2 |

Origin of Product |

United States |

Mechanistic Principles of Topoisomerase Inhibition

Topoisomerase II Inhibitory Mechanisms

Topoisomerase II (Top2) enzymes are essential for managing DNA topology by creating and resealing transient double-strand breaks in an ATP-dependent manner. benthamdirect.comwikipedia.org This process is critical for untangling intertwined DNA, such as sister chromatids after replication, and for chromosome condensation. wikipedia.org Inhibitors of Top2 are a cornerstone of many chemotherapy regimens and can be broadly divided into poisons and catalytic inhibitors.

Topoisomerase II poisons are a clinically significant class of anticancer drugs that function by trapping the enzyme in its covalent complex with DNA. embopress.orgnih.gov This stabilization of the "cleavage complex" prevents the religation of the double-strand break, effectively converting the essential enzyme into a potent cellular toxin that generates permanent DNA lesions. embopress.orgnih.gov The accumulation of these enzyme-linked double-strand breaks is highly cytotoxic and can lead to chromosomal aberrations and apoptosis. nih.gov

These poisons can act through different mechanisms. Some, like etoposide (B1684455), are considered "interfacial poisons." nih.gov They are believed to bind at the interface of the Top2 enzyme and the cleaved DNA, making specific contacts with both molecules to stabilize the complex. nih.gov This prevents the two ends of the broken DNA from rejoining. Other Top2 poisons, such as doxorubicin (B1662922), are DNA intercalators. embopress.orgembopress.org They insert themselves into the DNA helix, which can indirectly stabilize the cleavage complex and also interfere with DNA replication independently of Top2. embopress.orgembopress.org The cytotoxic effects of both types of poisons are ultimately mediated by the generation of persistent double-strand breaks. nih.govembopress.org

Unlike Top2 poisons, catalytic inhibitors disrupt the enzymatic activity of Top2 without stabilizing the cleavage complex. wikipedia.orgnih.gov These agents can interfere with various stages of the Top2 catalytic cycle, such as DNA binding, ATP hydrolysis, or the conformational changes required for strand passage. nih.govnih.gov

A significant subset of Top2 catalytic inhibitors targets the ATPase domain of the enzyme. nih.gov Top2 relies on the energy from ATP hydrolysis to drive the strand passage reaction and reset the enzyme for subsequent catalytic cycles. nih.gov By binding to the ATP-binding pocket, these inhibitors prevent the enzyme from utilizing ATP, thereby blocking its catalytic function. nih.gov This mode of inhibition does not lead to the formation of double-strand breaks, which may result in a different toxicity profile compared to Top2 poisons. nih.gov Examples of compounds that act as Top2 catalytic inhibitors include some protein kinase inhibitors like staurosporine, which has been shown to block the transfer of phosphodiester bonds from DNA to the active site of the enzyme. nih.gov

Dual Topoisomerase I/II Inhibitory Mechanisms of Action

The development of dual topoisomerase I and II inhibitors has emerged as a promising strategy in cancer therapy. benthamdirect.comacs.org The rationale behind this approach is that simultaneously targeting both enzymes could lead to a broader spectrum of activity, potentially overcoming resistance mechanisms that may arise from the upregulation of one topoisomerase when the other is inhibited. benthamdirect.com

Many dual inhibitors are DNA intercalators, a structural feature that allows them to interfere with both Top1 and Top2. acs.org By inserting into the DNA helix, these compounds can stabilize the cleavage complexes of both enzymes, leading to both single and double-strand breaks. oup.com Prodigiosin, for example, has been shown to bind directly to DNA and poison both Top1 and Top2. oup.com

Some dual inhibitors may also exhibit a combination of poisoning and catalytic inhibitory activities. acs.org For instance, certain compounds might poison one topoisomerase while catalytically inhibiting the other. The specific mechanism of action can vary depending on the chemical structure of the inhibitor. TAS-103 is an example of a dual inhibitor that has been shown to inhibit the DNA relaxation activity of both Top1 and Top2, although its ability to induce DNA-protein crosslinks, a hallmark of topoisomerase poisons, appears to be weak. nih.govresearchgate.net This suggests that its inhibitory effects may be partly related to its DNA binding properties rather than solely through the stabilization of cleavage complexes. nih.gov

The exploration of dual topoisomerase inhibitors continues to be an active area of research, with the goal of developing more effective and less toxic anticancer agents. benthamdirect.comacs.org

Simultaneous Interference with DNA Topology

Topoisomerase I/II inhibitor 2, also identified as compound 1a, functions as a potent dual inhibitor of both Topo I and Topo II. medchemexpress.comresearchgate.net The primary mechanism by which many dual topoisomerase inhibitors interfere with DNA topology is by stabilizing the "cleavable complex." nih.gov This complex is a transient intermediate in the topoisomerase catalytic cycle where the enzyme is covalently bound to the DNA strand(s) it has cleaved. By binding to this complex, the inhibitor prevents the subsequent re-ligation of the DNA strands. nih.gov

For Topo I, this results in the accumulation of single-strand breaks, while for Topo II, it leads to the formation of double-strand breaks. medchemexpress.comnih.gov The simultaneous generation of both types of DNA lesions by a single agent like this compound presents a multifaceted assault on the integrity of the cancer cell's genome. While the specific molecular interactions of this compound with the Topo I- and Topo II-DNA complexes are not extensively detailed in publicly available research, it is understood to function as a topoisomerase poison, a class of inhibitors that stabilize these cytotoxic cleavable complexes.

Some dual inhibitors achieve this by intercalating into the DNA, meaning they insert themselves between the base pairs at the site of cleavage, which can physically obstruct the re-ligation process. This intercalation can alter the DNA structure, further enhancing the stability of the trapped complex.

Advantages of Dual Targeting Strategies in Preclinical Models

The strategy of targeting both topoisomerase I and II with a single compound has demonstrated significant advantages in preclinical studies. researchgate.net A primary benefit is the potential to overcome drug resistance. researchgate.net Cancer cells can develop resistance to a single topoisomerase inhibitor by downregulating the expression of the target enzyme. researchgate.net However, the emergence of resistance to a Topo I inhibitor is sometimes accompanied by an increase in the expression of Topo II, and vice versa. researchgate.net A dual inhibitor can, therefore, circumvent this resistance mechanism by targeting both enzymes simultaneously. researchgate.net

Preclinical evaluations of this compound have demonstrated its potential in cancer therapy research. In studies involving human hepatocellular carcinoma cell lines, the compound has shown notable anti-proliferative activity. medchemexpress.com

Preclinical Activity of this compound

| Cell Line | IC50 Value | Effect | Reference |

|---|---|---|---|

| Huh7 | 9.82 μM | Anti-proliferative | medchemexpress.com |

Furthermore, research has indicated that this compound can significantly inhibit the invasion and migration of cancer cells, which is linked to the inhibition of matrix metalloproteinase-9 (MMP-9) expression. The compound has also been observed to induce apoptosis (programmed cell death) by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation. In vivo studies have further shown that it can markedly reduce the growth of xenograft tumors, highlighting its potential therapeutic value in liver cancer research. medchemexpress.com

The use of a single molecule to inhibit both targets also offers a potential advantage over combination therapies that use two separate inhibitors. A single multitarget drug has a more straightforward pharmacokinetic profile, which can be advantageous for drug development and clinical application. Studies with other dual topoisomerase inhibitors have shown improved in vitro efficacy compared to single-target drugs and potentially reduced toxicity compared to combination therapies.

Molecular and Cellular Effects of Topoisomerase I/ii Inhibitor 2

Impact on DNA Integrity and Repair Pathways

The fundamental action of Topoisomerase I/II inhibitor 2 is the compromising of DNA integrity. By preventing the re-ligation step of the topoisomerase catalytic cycle, the compound leads to an accumulation of DNA strand breaks. nih.gov

This compound induces single-strand DNA breaks (SSBs) primarily through its interaction with topoisomerase I. Normally, topoisomerase I relieves torsional stress by creating a temporary nick in one strand of the DNA helix. nih.govyoutube.com The inhibitor traps the topoisomerase I-DNA covalent complex, preventing the enzyme from resealing the break. wikipedia.orgnih.gov This results in the accumulation of SSBs. Additionally, while topoisomerase II is known for creating double-strand breaks, its subunits can act independently, and inhibition can sometimes result in the stabilization of a complex where only one strand has been cleaved, contributing to the SSB load. nih.govaacrjournals.org The persistence of these SSBs is a direct threat to genomic stability, as they can interfere with replication and transcription machinery. embopress.org

The generation of double-strand DNA breaks (DSBs) is a hallmark of compounds targeting topoisomerase II and a critical cytotoxic event. bldpharm.comwikipedia.org this compound stabilizes the topoisomerase II-DNA cleavage complex, where the enzyme has cut both strands of the DNA to allow another DNA segment to pass through. wikipedia.orgembopress.org This action prevents the re-ligation of the double-strand break, creating a permanent and highly toxic DNA lesion. oup.comnih.gov Furthermore, DSBs can arise as a secondary consequence of the inhibitor's effect on topoisomerase I; when a DNA replication fork collides with the stabilized topoisomerase I-SSB complex, the replication machinery can collapse, leading to the formation of a DSB. youtube.com These induced DSBs are among the most severe forms of DNA damage. nih.gov

| DNA Lesion Type | Primary Mechanism of Induction by this compound | Associated Enzyme Target |

|---|---|---|

| Single-Strand Breaks (SSBs) | Stabilization of the covalent enzyme-DNA complex, preventing re-ligation of the DNA nick. wikipedia.orgnih.gov | Topoisomerase I |

| Double-Strand Breaks (DSBs) | Stabilization of the covalent enzyme-DNA complex, preventing re-ligation of the double-strand cut. nih.govembopress.org | Topoisomerase II |

| Double-Strand Breaks (DSBs) | Collision of replication fork with a stabilized Topoisomerase I-induced SSB complex. youtube.com | Topoisomerase I (indirectly) |

The presence of inhibitor-induced SSBs and DSBs triggers a sophisticated cellular surveillance network known as the DNA Damage Response (DDR). nih.gov This pathway is critical for coordinating DNA repair with cell cycle progression. Upon detection of DNA breaks, sensor proteins activate key signaling kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a multitude of downstream targets. nih.govnih.gov A prominent event is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX, which serves as a beacon to recruit DNA repair factors to the site of damage. aacrjournals.orgnih.gov The activation of the DDR is a direct cellular reaction to the genomic insults caused by this compound, attempting to mend the DNA breaks. If the damage is too extensive to be repaired, these same pathways can signal for the cell to undergo programmed cell death (apoptosis). nih.govyoutube.com

Perturbations in Cell Cycle Progression

By inducing significant DNA damage, this compound profoundly disrupts the orderly progression of the cell cycle. The cell cycle's intrinsic checkpoint mechanisms sense the DNA lesions and halt division to prevent the propagation of a damaged genome. nih.gov

A primary consequence of the DNA double-strand breaks induced by this compound is the activation of the G2/M checkpoint. nih.govnih.gov This checkpoint prevents cells from entering mitosis (M phase) with damaged DNA, providing a window for repair. aacrjournals.org The arrest in the G2 phase is often mediated by the DDR pathway, which can involve the activation of the kinase Chk1. aacrjournals.org Activated Chk1 leads to the inactivation of the Cdc25C phosphatase, a key protein required to activate the Cdk1/Cyclin B complex that drives mitotic entry. While inhibitors can affect various phases, the G2 arrest is a particularly prominent response to the type of DNA damage caused by topoisomerase II inhibition. youtube.comyoutube.comnih.gov

The cumulative effects of widespread DNA damage and cell cycle arrest culminate in the potent inhibition of cell proliferation. medscape.com Cells arrested at the G2/M checkpoint with irreparable DNA damage are often targeted for elimination through apoptosis. youtube.com The stabilization of topoisomerase-DNA complexes by the inhibitor is a cytotoxic event that effectively blocks DNA replication and transcription, processes essential for cell growth and division. nih.govmedscape.com This halt in proliferation is the ultimate cellular outcome of the molecular damage initiated by this compound.

| Cellular Process | Effect of this compound | Underlying Molecular Mechanism |

|---|---|---|

| Cell Cycle Progression | Arrest, primarily at the G2/M checkpoint. nih.govaacrjournals.org | Activation of the DNA Damage Response (DDR) due to DSBs, leading to inhibition of mitotic entry. aacrjournals.orgyoutube.com |

| Cell Proliferation | Inhibition. medscape.com | Induction of irreparable DNA damage and cell cycle arrest, often leading to apoptosis. nih.govyoutube.com |

Mechanisms of Induced Cell Death

The primary cytotoxic effect of this compound stems from its ability to induce programmed cell death through multiple, sometimes overlapping, pathways.

Topoisomerase inhibitors are recognized as potent inducers of apoptosis, or programmed cell death. nih.gov The fundamental mechanism involves the stabilization of the "cleavable complex," a transient state where the topoisomerase enzyme is covalently bound to the DNA strand it has cut. nih.govtandfonline.com By preventing the re-ligation of these breaks, the inhibitor leads to an accumulation of DNA damage, particularly when a replication fork collides with the complex, converting single-strand breaks into irreversible double-strand breaks. tandfonline.comontosight.ai This DNA damage triggers a cascade of signaling events culminating in apoptosis.

Key pathways and molecular players involved in this process include:

Mitochondrial Pathway: DNA damage often leads to the release of pro-apoptotic molecules, such as cytochrome c, from the mitochondria into the cytoplasm. numberanalytics.comnih.gov This event is a critical step in activating the caspase cascade.

Caspase Activation: The release of mitochondrial factors activates a family of proteases called caspases. nih.govresearchgate.net These enzymes execute the final phases of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. Dual inhibition of topo I and II has been shown to result in the activation of the caspase cascade. mdpi.com

p53-Dependent Pathway: The tumor suppressor protein p53 is often activated in response to DNA damage. nih.govnih.gov Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

Death Receptor Pathway: In some cellular contexts, the apoptotic response to topoisomerase inhibitors involves the Fas (also known as APO-1/CD95) death receptor pathway. nih.govresearchgate.net

Table 1: Key Apoptosis Induction Pathways

| Pathway/Molecule | Role in Apoptosis Induced by Topoisomerase Inhibition |

|---|---|

| Cleavable Complex | Stabilization by the inhibitor prevents DNA re-ligation, causing DNA breaks. nih.govtandfonline.com |

| Mitochondria | Release pro-apoptotic molecules (e.g., cytochrome c) that activate caspases. numberanalytics.comnih.gov |

| Caspases | Execute the apoptotic program by cleaving key cellular proteins. nih.govmdpi.com |

| p53 | Acts as a sensor for DNA damage, can arrest the cell cycle or trigger apoptosis. nih.govnih.gov |

| Fas Receptor | A death receptor that can be involved in initiating the apoptotic signal in certain cells. nih.govresearchgate.net |

In addition to apoptosis, this compound can modulate autophagy, a cellular process of self-digestion where damaged organelles and proteins are degraded and recycled. The role of autophagy in response to topoisomerase inhibition can be complex, acting as either a survival mechanism (cytoprotective) or a form of cell death (cytotoxic). nih.gov

The induction of autophagy by topoisomerase inhibitors often begins with the generation of reactive oxygen species (ROS). nih.gov This oxidative stress can activate signaling pathways such as JNK and p38-MAPK, which in turn converge to inhibit the mTOR (mammalian target of rapamycin) pathway. nih.gov Inhibition of mTOR is a key step that unleashes the core autophagy machinery, leading to the formation of autophagosomes. nih.gov In some cancer models, inhibiting autophagy has been shown to increase the cytotoxicity of topoisomerase inhibitors, suggesting a cytoprotective role in that context. nih.gov Conversely, in other scenarios, the autophagic process itself contributes to cell death. nih.gov

Beyond apoptosis and autophagy, other cytotoxic mechanisms contribute to the effects of this compound.

Necro-apoptosis: Some novel dual topoisomerase I/II inhibitors have been found to induce necro-apoptosis, a programmed form of necrosis, or inflammatory cell death. mdpi.com This pathway is activated through the RIPK1/RIPK3/MLKL signaling cascade and can be particularly relevant in cancer cells that have developed resistance to apoptosis. mdpi.com

Cell Cycle Arrest: By causing significant DNA damage, these inhibitors trigger cell cycle checkpoints. nih.gov Cells are often arrested in the S (synthesis) or G2/M (gap 2/mitosis) phases of the cell cycle. youtube.commedscape.com This halt prevents the cell from progressing through division with a damaged genome and can ultimately lead to cell death if the damage is irreparable. nih.govnih.gov

Modulation of Gene Expression (e.g., MMP-9 expression)

Topoisomerase I/II inhibitors can influence the expression of various genes, including those involved in cancer progression and metastasis. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a key step in tumor invasion and the formation of metastases. nih.gov

Table 2: Compound Names Mentioned in This Article

| Compound Name | Class/Target |

|---|---|

| Becatecarin | Dual Topoisomerase I/II Inhibitor nih.gov |

| Camptothecin (B557342) | Topoisomerase I Inhibitor tandfonline.comnih.gov |

| Doxorubicin (B1662922) | Topoisomerase II Inhibitor tandfonline.comaacrjournals.org |

| Edotecarin | Dual Topoisomerase I/II Inhibitor nih.gov |

| Etoposide (B1684455) | Topoisomerase II Inhibitor ontosight.aiaacrjournals.org |

| Irinotecan | Topoisomerase I Inhibitor youtube.comnih.gov |

| Mitoxantrone | Topoisomerase II Inhibitor tandfonline.comnih.gov |

| Pixantrone | Topoisomerase II Inhibitor nih.gov |

| Silatecan | Topoisomerase I Inhibitor nih.gov |

| Teniposide | Topoisomerase II Inhibitor nih.gov |

Preclinical Methodologies for Investigating Topoisomerase I/ii Inhibitor 2 Activity

In Vitro Cellular Assays

In vitro cellular assays are fundamental in determining the biological effects of Topoisomerase I/II inhibitor 2 on cancer cells. These assays provide critical data on the compound's ability to inhibit cell growth, induce cell death, and influence cellular processes.

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, with a particular focus on human hepatocellular carcinoma. medchemexpress.com Studies have utilized cell lines such as HuH7 and LM9 to determine the compound's efficacy. medchemexpress.com The inhibitor has demonstrated favorable anti-proliferative activity, showing a concentration-dependent inhibition of cell proliferation in both LM9 and HuH7 cells. medchemexpress.commedchemexpress.com For instance, treatment with this compound for 72 hours showed inhibitory concentrations (IC50) of 9.82 μM on Huh7 cells and 6.83 μM on LM9 cells. medchemexpress.com

| Cell Line | IC50 Value | Incubation Time |

| HuH7 | 9.82 μM | 72 hours |

| LM9 | 6.83 μM | 72 hours |

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound on different cell lines.

Flow cytometry is a key technique used to analyze the effect of this compound on the cell cycle. aacrjournals.orgnih.gov Research has shown that this inhibitor can block the cell cycle at the G2/M phase in a concentration-dependent manner in both LM9 and HuH7 cells after 48 hours of treatment. medchemexpress.com This G2/M arrest is a common characteristic of topoisomerase II inhibitors. nih.govumn.edu The analysis involves staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, and then measuring the fluorescence intensity of individual cells as they pass through a laser beam. aacrjournals.org This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents. researchgate.net The apoptotic effects of this compound have been investigated using methods that detect key markers of apoptosis. Studies have shown that the inhibitor can induce apoptosis in a dose-dependent manner in LM9 and HuH7 cells after 48 hours of treatment. medchemexpress.com One common method for detecting apoptosis is Annexin V staining, which identifies the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov The activation of caspases, a family of proteases that execute the apoptotic process, is another key indicator. researchgate.netnih.gov The inhibition of topoisomerases can lead to DNA damage, which in turn triggers apoptotic pathways. nih.govnih.gov

Gene expression profiling provides a broad overview of the cellular response to a compound by measuring the expression levels of thousands of genes simultaneously. While specific gene expression profiling data for this compound is not detailed in the provided search results, this methodology is crucial for understanding the broader impact of topoisomerase inhibitors on cellular pathways. For example, studies on other topoisomerase inhibitors have used techniques like single-cell RNA sequencing (snRNA-seq) to identify cell-specific gene expression signatures and have observed changes in genes related to estrogen signaling, synaptic plasticity, oxidative stress mitigation, and cholesterol transport. news-medical.net This type of analysis can reveal the complex network of genes and pathways affected by the inhibitor, providing insights into its mechanism of action and potential off-target effects.

Investigating the modulation of specific proteins is essential for understanding the molecular mechanisms of a drug. A key protein marker for DNA double-strand breaks induced by topoisomerase inhibitors is the phosphorylated form of histone H2AX, known as γH2AX. nih.govresearchgate.net The detection of γH2AX serves as a sensitive indicator of DNA damage. nih.gov Immunofluorescence microscopy and flow cytometry are common methods used to detect γH2AX foci within cells. aacrjournals.orgnih.gov Studies have shown that topoisomerase inhibitors induce γH2AX phosphorylation, and the peak of this phosphorylation often precedes the activation of caspases and apoptosis. nih.govresearchgate.net For instance, treatment with this compound at a concentration of 20 μM for 24 hours was noted to cause some DNA damage in LM9 cells, which would be expected to correlate with an increase in γH2AX levels. medchemexpress.com

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are performed to directly assess the inhibitory effect of a compound on its target enzymes, in this case, topoisomerase I and topoisomerase II. These assays are crucial for confirming the compound's mechanism of action.

Standard in vitro assays for topoisomerase I activity are based on the relaxation of supercoiled DNA. nih.govnih.gov For topoisomerase II, the decatenation of double-stranded DNA is a common assay. nih.govnih.gov These assays typically involve incubating the purified enzyme with its DNA substrate in the presence and absence of the inhibitor. The reaction products are then separated by agarose (B213101) gel electrophoresis. asm.org An effective inhibitor will prevent the enzyme from altering the topology of the DNA substrate.

Another important enzymatic assay for topoisomerase II inhibitors is the ATPase assay, as topoisomerase II requires ATP for its catalytic activity. inspiralis.com These assays measure the hydrolysis of ATP to ADP, which can be monitored through various methods, including linked assays that measure the change in absorbance of NADH. inspiralis.com

Topoisomerase I Enzyme Inhibition Assays

The inhibitory activity of a compound against topoisomerase I (Top1) is commonly evaluated using a DNA relaxation assay. nih.govnih.gov This assay leverages the enzyme's natural function of relaxing supercoiled DNA. asm.org The principle involves incubating a supercoiled DNA substrate, such as the pBR322 plasmid, with purified Top1 enzyme in the presence and absence of the inhibitor being tested. asm.org

In the absence of an inhibitor, Top1 introduces transient single-strand nicks, allowing the supercoiled DNA to unwind into its relaxed topoisomers. nih.govspringernature.com When these products are analyzed using agarose gel electrophoresis, the more compact supercoiled DNA migrates faster than the bulkier relaxed DNA. asm.org The introduction of an effective inhibitor, like this compound, prevents this relaxation process. The degree of inhibition is quantified by observing the persistence of the supercoiled DNA band and the reduction in the formation of relaxed DNA bands, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).

Topoisomerase II Enzyme Inhibition Assays

For assessing topoisomerase II (Top2) inhibition, a frequently used method is the decatenation assay. nih.gov This assay is specific to Top2, which, unlike Top1, can resolve interlocked (catenated) DNA circles by creating transient double-strand breaks. nih.govspringernature.com The substrate for this assay is typically kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules sourced from protozoa like Crithidia fasciculata. nih.gov

Due to its large, networked structure, kDNA cannot enter the agarose gel during electrophoresis. nih.gov However, when active Top2 enzyme is added, it decatenates the network, releasing individual minicircles that can migrate into the gel. nih.gov When an inhibitor like this compound is included in the reaction, it prevents Top2 from completing its catalytic cycle. The inhibitory effect is visualized as a reduction or absence of the released minicircles in the gel, with the kDNA remaining trapped at the origin. This assay requires ATP and a divalent cation like Mg2+ for the enzyme to function. asm.org

Research has identified this compound (also referred to as compound 1a) as a potent dual inhibitor with significant anti-proliferative activity against hepatocellular carcinoma cell lines. medchemexpress.com

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | IC50 (μM) |

| HuH7 | 9.82 |

| LM9 | 6.83 |

| This table presents the half-maximal inhibitory concentration (IC50) values of this compound on two human hepatocellular carcinoma cell lines, demonstrating its anti-proliferative efficacy. medchemexpress.com |

DNA Cleavage and Re-ligation Assays

Topoisomerase inhibitors can function by stabilizing the "cleavage complex," a transient intermediate where the enzyme is covalently bonded to the cleaved DNA. nih.govprofoldin.com This mode of action, characteristic of "topoisomerase poisons," transforms the essential enzyme into a cellular toxin by inducing permanent DNA strand breaks. nih.gov DNA cleavage assays are designed to detect this stabilization.

In this assay, a purified topoisomerase enzyme and a DNA substrate (often uniquely radiolabeled on one end) are incubated with the test compound. nih.gov If the inhibitor stabilizes the cleavage complex, it prevents the DNA re-ligation step, leading to an accumulation of cleaved DNA fragments. oup.com These fragments are then separated from the intact substrate by denaturing polyacrylamide gel electrophoresis and visualized. nih.gov

A variation of this method, the reversal assay, can determine whether an inhibitor blocks the initial DNA cleavage or the subsequent re-ligation. nih.gov After allowing the cleavage complex to form in the presence of the inhibitor, a condition that blocks new cleavage events (such as high salt concentration) is introduced. nih.gov The rate at which the cleaved DNA is re-ligated is then measured. A slow reversal rate suggests the inhibitor primarily blocks the re-ligation step. These assays are crucial for elucidating the precise molecular mechanism of compounds like this compound.

In Silico and Structural Biology Approaches

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, such as this compound) to a second (the receptor, such as the Top1 or Top2 enzyme). researchgate.netnih.gov This method requires the three-dimensional structures of the target proteins, which are often obtained from crystallographic studies and are available in databases like the Protein Data Bank (PDB). nih.gov

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. nih.govacs.org Lower binding energy scores typically indicate a more stable and favorable interaction. acs.org These studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the inhibitor and specific amino acid residues within the enzyme's active site. acs.orgnih.gov For dual inhibitors, docking is performed on both Top1 and Top2 to understand the structural basis for its activity against both targets.

Table 2: Potential Amino Acid Interactions in Topoisomerase Docking

| Target Enzyme | Potential Interacting Amino Acid Residues |

| Topoisomerase I | Arg364, Thr718, Asn722 |

| Topoisomerase IIα | Gln773, Asn770, Ser149 |

| This table lists examples of key amino acid residues within the active sites of Topoisomerase I and II that are frequently identified in molecular docking studies as forming critical interactions with inhibitors. nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a group of compounds and their biological activities. nih.govlongdom.org The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their biological effects. sysrevpharm.org

To develop a QSAR model for a class of inhibitors like those related to this compound, a dataset of structurally similar compounds with experimentally determined inhibitory activities (e.g., IC50 values) is required. nih.gov For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various properties, including electronic (e.g., partial charges), hydrophobic (e.g., logP), and steric (e.g., molecular volume) characteristics. ijnrd.org Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity. nih.govsysrevpharm.org The resulting QSAR model can be used to predict the potency of novel, yet-to-be-synthesized analogs and to guide the rational design of more effective inhibitors. nih.gov

Virtual High-Throughput Screening (VHTS)

Virtual High-Throughput Screening (VHTS) is a computational strategy used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. meilerlab.orgcreative-biolabs.com This approach significantly reduces the time and cost associated with experimental high-throughput screening (HTS) by prioritizing a smaller, more promising set of compounds for laboratory testing. creative-biolabs.com

VHTS can be either structure-based or ligand-based. meilerlab.org

Structure-based VHTS is employed when the 3D structure of the target protein (e.g., Topoisomerase I or II) is known. It uses molecular docking to rapidly screen databases containing millions of compounds (such as the ZINC or Maybridge databases) against the enzyme's binding site. researchgate.netnih.gov Compounds are ranked based on their docking scores, and the top-ranked "hits" are selected for further investigation. nih.gov

Ligand-based VHTS is used when the target's structure is unknown but a set of active molecules has been identified. This method builds a pharmacophore model, which defines the essential 3D arrangement of chemical features required for activity, and then screens compound libraries for molecules that match this model. meilerlab.org

For a dual inhibitor, VHTS could be used to screen for new chemical scaffolds that fit the binding sites of both Topoisomerase I and II, facilitating the discovery of novel dual-target agents.

Computer-Aided Modeling for Rational Design

The development of dual topoisomerase I and II inhibitors, such as the 3-arylisoquinoline alkaloid derivative known as this compound (also referred to as compound 1a), often incorporates computer-aided drug design (CADD) methodologies to guide the rational design process. nih.govnih.gov These computational techniques are instrumental in understanding the molecular interactions between the inhibitor, the topoisomerase enzyme, and DNA, which is crucial for optimizing the compound's activity and specificity.

Molecular docking is a principal CADD technique used in this context. nih.govresearchgate.net This method computationally predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a DNA-protein complex. For topoisomerase inhibitors, docking simulations are performed to model how the compound fits into the ternary complex formed by the enzyme and DNA. nih.gov The goal is to identify compounds that can effectively stabilize this complex, which prevents the re-ligation of the DNA strands and ultimately leads to cancer cell death.

The general process for the rational design of 3-arylisoquinoline derivatives often involves:

Target Identification: The crystal structures of human topoisomerase I and II in complex with DNA serve as the targets for the docking studies.

Virtual Screening & Docking: A library of designed compounds, such as various 3-arylisoquinoline scaffolds, is computationally docked into the active site of the topoisomerase-DNA complex. The program calculates a "docking score," which estimates the binding affinity.

Interaction Analysis: The simulation provides insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the inhibitor and the amino acid residues of the enzyme or the base pairs of DNA. nih.gov For instance, molecular docking studies on related 3-arylisoquinoline compounds have verified their ability to intercalate between DNA base pairs, which is a key part of their inhibitory mechanism. nih.govresearchgate.net

Structure-Activity Relationship (SAR): By comparing the docking results of various analogues, researchers can build SAR models. These models help to identify which chemical modifications on the scaffold (e.g., on the side chains or core structure) are likely to enhance the binding affinity and, consequently, the inhibitory activity. nih.gov

This iterative cycle of design, computational modeling, and synthesis allows for the focused development of potent dual inhibitors, potentially leading to compounds with improved pharmacological profiles. nih.gov

Preclinical Xenograft Tumor Models (e.g., in mice)

The in vivo efficacy of this compound (compound 1a) has been evaluated using preclinical xenograft tumor models. nih.gov These models are crucial for assessing a compound's therapeutic potential in a living organism before any consideration for clinical trials. The studies typically involve implanting human cancer cells into immunodeficient mice, which then form tumors that can be monitored for growth in response to treatment. nih.gov

For this compound, its anti-tumor activity was investigated in a mouse xenograft model established using the human hepatocellular carcinoma (HCC) cell line LM9. nih.gov The LM9 cell line is noted for its high metastatic potential. The results from these in vivo studies demonstrated that compound 1a could significantly reduce the growth of the xenograft tumor, indicating its potential as a therapeutic agent for liver cancer. nih.gov

The table below summarizes the key findings from the preclinical xenograft study on this compound.

| Tumor Model | Cell Line | Evaluation Parameter | Finding | Citation |

|---|---|---|---|---|

| Mouse Xenograft | LM9 (Human Hepatocellular Carcinoma) | Tumor Growth | Compound 1a was observed to significantly reduce the growth of the xenograft tumor. | nih.gov |

Structural Activity Relationships of Topoisomerase I/ii Inhibitors, with Emphasis on Topoisomerase I/ii Inhibitor 2 Analogs

Key Pharmacophoric Features for Dual Inhibition

The ability of a compound to dually inhibit Topo I and Topo II is attributed to specific structural features, known as a pharmacophore, that allow for effective interaction with both enzymes. For the 3-arylisoquinoline class of inhibitors, to which Topoisomerase I/II inhibitor 2 belongs, the core pharmacophore consists of a planar polycyclic ring system. This planar structure is crucial for intercalating between the base pairs of DNA, a common mechanism for many topoisomerase inhibitors.

Molecular docking studies of compounds similar to this compound have revealed that the 3-arylisoquinoline scaffold can insert between DNA base pairs. researchgate.net This intercalation is a key feature for the inhibition of both Topo I and Topo II. Furthermore, the presence of specific substituents on this scaffold plays a critical role in the interaction with the enzymes themselves, influencing the stability of the drug-enzyme-DNA ternary complex.

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

Systematic modifications of the 3-arylisoquinoline scaffold have provided valuable insights into the SAR of these dual inhibitors. The inhibitory potency of these compounds is highly sensitive to the nature and position of substituents on the aromatic rings.

Research on a series of 3-arylisoquinoline derivatives, including compound 1a (this compound), has shown that different substitutions can modulate the inhibitory activity against Topo I and Topo II. For instance, compound 1a itself has been identified as a potent dual inhibitor. medchemexpress.comresearchgate.net In a broader study of related compounds, it was found that the introduction of an azepane substituent led to a compound with dual inhibitory effects on both topoisomerase I and II, with its inhibitory activity on topoisomerase II being stronger than the positive control drug, etoposide (B1684455). researchgate.net

The following table summarizes the inhibitory activities of this compound and a related analog against hepatocellular carcinoma cell lines, which reflects their topoisomerase inhibitory potential.

| Compound | Cell Line | IC50 (µM) |

| This compound (1a) | Huh7 | 9.82 |

| LM9 | 6.83 | |

| Azepane-substituted analog (Compound 7) | Huh7 | 1.93 |

| LM9 | 2.10 |

These findings highlight that modifications to the core structure can significantly enhance the antiproliferative activity, which is linked to topoisomerase inhibition. The azepane-substituted analog demonstrated superior potency compared to the parent compound 1a . researchgate.net

Structural Determinants of Cleavable Complex Stabilization versus Catalytic Inhibition

Topoisomerase inhibitors can be broadly classified into two categories based on their mechanism of action: topoisomerase poisons that stabilize the cleavable complex, leading to DNA strand breaks, and catalytic inhibitors that interfere with the enzymatic activity without stabilizing this complex.

For the 3-arylisoquinoline class of compounds, mechanistic studies have suggested that they act as dual inhibitors of Topo I and Topo II. researchgate.net Specifically, for compound 1a (this compound), it was found that its Topo II inhibitory activity was superior to that of etoposide, a known topoisomerase poison. researchgate.net This suggests that these compounds likely function by stabilizing the cleavable complex. The planar nature of the 3-arylisoquinoline scaffold allows it to intercalate into the DNA, which is a characteristic of many topoisomerase poisons that stabilize the ternary complex formed between the enzyme, DNA, and the inhibitor.

Rational Design Principles for Novel Dual Topoisomerase I/II Inhibitors

The development of novel and more effective dual topoisomerase inhibitors based on the 3-arylisoquinoline scaffold is guided by several rational design principles derived from SAR studies. A primary strategy involves the hybridization of known pharmacophores. The design of these inhibitors often starts with a scaffold known to possess some level of topoisomerase inhibitory activity, which is then systematically modified to enhance its potency and selectivity.

A key principle in the design of these analogs is the strategic placement of substituents to optimize interactions with both the DNA and the topoisomerase enzymes. For example, the synthesis of various derivatives with different substitutions on the aryl rings has been a common approach to explore the chemical space and identify compounds with improved activity. researchgate.net

Furthermore, computational methods such as molecular docking are employed to predict the binding modes of newly designed compounds and to understand the structural basis for their activity. researchgate.net This allows for a more targeted approach to synthesis, focusing on compounds that are predicted to have favorable interactions with the biological targets. The successful development of more potent analogs, such as the azepane-substituted derivative, demonstrates the utility of these rational design principles in advancing the field of dual topoisomerase inhibitors. researchgate.net

Mechanisms of Acquired and Intrinsic Research Resistance to Topoisomerase Inhibitors

Alterations in Topoisomerase Expression Levels and Isoform Balance

Changes in the amount and type of topoisomerase enzymes present in cancer cells represent a significant mechanism of resistance.

A frequent observation in cell lines with acquired resistance to topoisomerase inhibitors is a decrease in the expression of the target enzyme. oaepublish.com For instance, resistance to Top2α poisons is often linked to reduced levels of the 170 kDa Top2α protein. oaepublish.com This reduction in enzyme levels leads to a decreased formation of the drug-stabilized cleavable complexes, which are responsible for the cytotoxic effects of these drugs. aacrjournals.org Studies have shown that the decreased expression of the topoisomerase IIα gene can be a major factor in drug resistance to agents like etoposide (B1684455). nih.gov This downregulation can result from various molecular events, including reduced transcription of the topoisomerase gene. oup.comnih.gov

Cells can sometimes compensate for the loss or inhibition of one topoisomerase isoform by increasing the expression of another. For example, resistance to camptothecins, which target Top1, can lead to a compensatory increase in the expression of Top2. nih.gov This is thought to be a mechanism to maintain essential topoisomerase functions necessary for DNA replication and transcription. nih.gov Conversely, the loss of Top2α expression has been observed in some resistant cell lines, which may be accompanied by alterations in the expression of the Top2β isoform. oaepublish.com The balance between Top2α and Top2β is critical, as they have distinct roles in cellular processes; Top2α is primarily involved in cell division, while Top2β plays a role in transcriptional control. oaepublish.comfrontiersin.org

Genetic and Epigenetic Modifications Affecting Topoisomerase Function

Alterations in the genes encoding topoisomerase enzymes or in their epigenetic regulation can significantly impact their function and sensitivity to inhibitors.

Mutations within the topoisomerase genes are a well-established mechanism of resistance. These mutations can alter the drug-binding site or allosterically affect the enzyme's conformation, thereby reducing the inhibitor's efficacy. youtube.comoaepublish.com For example, point mutations in the Top2α gene have been identified in cell lines resistant to podophyllotoxins. oaepublish.com Similarly, mutations in the Top1 gene have been found in camptothecin-resistant cancer cell lines, with some mutations occurring near the enzyme's active site. nih.govspandidos-publications.com The presence of multiple mutations can have a synergistic effect on the level of drug resistance. nih.gov Recent studies have also identified the emergence of TOP1 mutations in patients with metastatic breast cancer who have developed resistance to antibody-drug conjugates carrying TOP1 inhibitor payloads. nih.gov

A novel mechanism of drug resistance involves the nonproductive rearrangement of one allele of the topoisomerase I or II gene. oup.comnih.gov This rearrangement can lead to reduced transcription and, consequently, lower levels of the enzyme, contributing to drug resistance. oup.comnih.gov This type of genetic alteration has been observed in murine leukemia cell lines resistant to camptothecin (B557342) or amsacrine. oup.comnih.gov It is presumed that rearrangement of both alleles would be a lethal event for the cell. oup.com

Variations in the copy number of topoisomerase genes can also influence drug sensitivity. nih.gov Amplification of the Top1 gene, leading to increased gene copy number, has been correlated with higher Top1 expression and, consequently, increased sensitivity to Top1 inhibitors like SN38. nih.gov This suggests that the intrinsic sensitivity of a tumor to these drugs can be influenced by the baseline copy number of the target gene. nih.gov Conversely, while less common, alterations in gene copy number could potentially contribute to acquired resistance.

Data Tables

Table 1: Examples of Site-Specific Mutations in Topoisomerase Genes Conferring Drug Resistance

| Cell Line | Drug Resistance Profile | Topoisomerase Gene | Mutation(s) | Reference |

| CPT(R)-2000 (Ovarian Cancer) | Camptothecin | TOP1 | Gly717 to Val, Thr729 to Ile | nih.gov |

| DLDSNR6 (Colon Cancer) | Camptothecin | TOP1 | Gly365Ser | spandidos-publications.com |

| Highly Camptothecin-Resistant DLD-1 Sublines | Camptothecin | TOP1 | Gly365Ser, Gly717Arg, Gln421Arg | spandidos-publications.com |

| Metastatic Breast Cancer (Patient Samples) | Antibody-Drug Conjugates with TOP1 inhibitor payloads | TOP1 | S57C, R364H, W401C, G359E | nih.gov |

Post-Translational Modifications of Topoisomerases

The function and sensitivity of topoisomerase enzymes to inhibitors are intricately regulated by a variety of post-translational modifications (PTMs). These modifications can alter the enzyme's catalytic activity, its interaction with DNA and inhibitors, and its cellular localization, thereby contributing to resistance.

Phosphorylation Dynamics

Phosphorylation is a key PTM that can significantly impact the efficacy of topoisomerase inhibitors. nih.gov The phosphorylation state of topoisomerases is a dynamic balance between the activities of kinases and phosphatases. nih.gov Alterations in this balance can lead to either hyperphosphorylation or hypophosphorylation of the enzyme, both of which have been implicated in drug resistance. nih.gov

For instance, hyperphosphorylation of topoisomerase IIα has been observed in some etoposide-resistant cell lines, which may be a compensatory mechanism for reduced protein levels. nih.gov Conversely, hypophosphorylation of topoisomerase II has also been linked to resistance to topoisomerase II inhibitors in various cancer cell models. nih.gov The specific sites of phosphorylation are also critical; for example, phosphorylation of topoisomerase I by protein kinase CK2 can modulate the cellular response to camptothecin. tandfonline.com

Table 1: Impact of Phosphorylation on Topoisomerase Inhibitor Resistance

| Topoisomerase | Kinase/Phosphatase | Modification | Effect on Inhibitor Efficacy | Cell Line/Model | Reference |

| Topoisomerase II | Not specified | Hypophosphorylation | Decreased sensitivity to doxorubicin (B1662922) and etoposide | P388/ADR cells | nih.gov |

| Topoisomerase IIα | Not specified | Hyperphosphorylation | Resistance to etoposide | Etoposide-resistant cells | nih.gov |

| Topoisomerase I | Protein Kinase CK2 | Phosphorylation | Altered cellular response to camptothecin | Not specified | tandfonline.com |

Sumoylation and Ubiquitination

SUMOylation and ubiquitination are two other critical PTMs that play a complex role in the cellular response to topoisomerase inhibitors. nih.govnih.gov SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is involved in the regulation of topoisomerase activity and subnuclear localization. nih.gov Trapping of topoisomerase-DNA covalent complexes by inhibitors can trigger SUMOylation, which appears to be an early response to prime the damaged complexes for repair. nih.govnih.gov

Ubiquitination, the attachment of ubiquitin, often acts in concert with SUMOylation. The ubiquitin-proteasome system can lead to the degradation of topoisomerases, which can be a mechanism of resistance by reducing the cellular concentration of the drug target. nih.gov For example, the degradation of topoisomerase I via this pathway is a known resistance mechanism to camptothecin. nih.gov

Table 2: Role of SUMOylation and Ubiquitination in Topoisomerase Inhibitor Resistance

| Modification | Topoisomerase | Effect | Consequence for Inhibitor Action | Reference |

| SUMOylation | Topoisomerase I & II | Primes for repair of trapped DNA-protein cross-links | Can contribute to repair of drug-induced damage | nih.govnih.gov |

| Ubiquitination | Topoisomerase I | Proteasomal degradation | Reduced target availability, leading to resistance | nih.gov |

Efflux Pump Activity and Cellular Pharmacokinetics

A major mechanism of multidrug resistance (MDR) that significantly impacts the efficacy of topoisomerase inhibitors is the increased activity of ATP-binding cassette (ABC) transporters. tandfonline.comresearchgate.net These membrane proteins act as efflux pumps, actively transporting a wide range of structurally diverse compounds, including topoisomerase inhibitors, out of the cell. researchgate.net This reduces the intracellular drug concentration, preventing the inhibitor from reaching its target at a sufficient concentration to exert its cytotoxic effect. nih.gov

Overexpression of efflux pumps such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2) is a common finding in resistant cancer cells. tandfonline.comresearchgate.net The development of efflux pump inhibitors that can be co-administered with chemotherapeutic agents is an active area of research aimed at overcoming this form of resistance. nih.gov

DNA Repair Pathway Modulation as a Resistance Mechanism

Since topoisomerase inhibitors induce DNA damage, the cell's DNA repair capacity is a critical determinant of its sensitivity to these agents. nih.gov Enhanced DNA repair can counteract the cytotoxic effects of the inhibitors, leading to resistance. Several DNA repair pathways are implicated in the response to topoisomerase inhibitor-induced damage.

Homologous recombination (HR) is a key error-free pathway for repairing the double-strand breaks caused by topoisomerase II inhibitors. bham.ac.uk Upregulation of HR components can therefore contribute to resistance. Similarly, the repair of single-strand breaks induced by topoisomerase I inhibitors involves pathways that, if enhanced, can confer resistance. tandfonline.com For instance, the overexpression of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that repairs topoisomerase I-DNA covalent complexes, is associated with resistance to camptothecin. tandfonline.com

Furthermore, the interplay between topoisomerase inhibitors and the DNA damage response (DDR) pathways, such as those governed by the ATM and ATR kinases, is crucial. nih.gov Inhibition of these DDR pathways can sensitize cancer cells to topoisomerase inhibitors, highlighting the potential of combination therapies. nih.gov

Future Directions and Research Perspectives for Topoisomerase I/ii Inhibitor 2

Development of Novel Dual-Targeting Agents

The development of novel agents that can simultaneously inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II) is a key strategy in modern anticancer drug discovery. The rationale behind this approach is to create a broader spectrum of activity and potentially overcome the resistance that can develop with single-target agents. nih.govnih.gov Topoisomerase I/II Inhibitor 2 (vosaroxin) was specifically developed as an anticancer agent with this dual-targeting capability. nih.govnih.gov

Research has shown that this compound acts as a DNA intercalator and inhibits topoisomerase II, leading to site-selective double-strand breaks in DNA, which in turn induces G2 cell cycle arrest and apoptosis (programmed cell death). nih.govd-nb.info Its chemical structure as a quinolone derivative distinguishes it from other topoisomerase inhibitors like anthracyclines. nih.govtandfonline.com This unique structure is believed to contribute to its different pharmacologic properties and its ability to be effective in a variety of human cancer cell lines, including those of gastric, colon, squamous, lung, and breast cancers. nih.govnih.gov

Further development in this area focuses on synthesizing new derivatives and analogues that can offer improved efficacy, better safety profiles, and more effective targeting of cancer cells. The goal is to refine the chemical structure to enhance the dual inhibitory action and to optimize the pharmacokinetic and pharmacodynamic properties of these novel compounds.

Strategies for Overcoming Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance. A major advantage of this compound is its ability to circumvent common resistance mechanisms that limit the effectiveness of other topoisomerase inhibitors. nih.govtandfonline.com

Preclinical and clinical studies have indicated that this compound is not a substrate for P-glycoprotein-mediated efflux, a common mechanism by which cancer cells pump out chemotherapy drugs. nih.govtandfonline.com Furthermore, its activity appears to be independent of p53 function. nih.govnih.gov The p53 gene, a tumor suppressor, is often mutated in cancer cells, leading to resistance to drugs that rely on a functional p53 pathway to induce apoptosis. The ability of this compound to induce cell death in the absence of functional p53 makes it a potentially valuable agent for treating cancers with p53 mutations. nih.govnih.gov These characteristics may explain the complete remissions observed in patients with acute myeloid leukemia (AML) who were resistant to prior treatments with other topoisomerase II inhibitors. nih.gov

Sequential Application of Topoisomerase Inhibitors

While much of the research on this compound has focused on its use in combination with other agents, the concept of sequential therapy is a critical area of cancer treatment strategy. The principle involves using different classes of drugs in a specific order to maximize their efficacy and minimize cross-resistance. Given that this compound has shown activity in patients previously treated with other topoisomerase II inhibitors, it presents a viable option for second-line or later-line therapy in patients who have developed resistance to standard regimens. nih.gov

Future research will likely explore the optimal sequencing of this compound with other chemotherapeutic agents, including other topoisomerase inhibitors and DNA-damaging agents, to determine the most effective treatment protocols for various cancers.

Combination Research Strategies with Other DNA-Damaging Agents

A highly promising strategy for enhancing the anticancer effects of this compound is its use in combination with other DNA-damaging agents. Preclinical data have suggested that such combinations can lead to synergistic cytotoxic effects in cancer cells. nih.gov

Significant clinical research has been conducted on the combination of this compound with cytarabine (B982), a nucleoside analog, for the treatment of relapsed or refractory AML. nih.govnih.gov The pivotal Phase III VALOR trial demonstrated that this combination resulted in a significantly higher remission rate compared to cytarabine alone. nih.gov Another combination that has been investigated is with decitabine, a hypomethylating agent, in older patients with newly diagnosed AML or high-risk myelodysplastic syndrome. nih.gov This combination also showed promising response rates. nih.gov

These studies provide a strong rationale for continuing to explore this compound in combination with a variety of other DNA-damaging agents to identify the most potent and well-tolerated regimens for different cancer types.

Integration with Emerging Research Paradigms

The development and application of this compound align with several emerging paradigms in cancer research. One such paradigm is the focus on developing therapies for specific, hard-to-treat patient populations, such as older adults or those with refractory disease. The investigation of this compound in older patients with AML is a prime example of this. nih.govd-nb.info

Another key paradigm is the move towards personalized or precision medicine, where treatments are tailored to the molecular characteristics of an individual's tumor. nih.gov The ability of this compound to overcome specific resistance mechanisms, such as those related to p53 mutations, fits well within this paradigm. nih.govnih.gov

Furthermore, the development of agents with novel mechanisms of action that differ from existing drugs is a critical area of research. As a first-in-class quinolone derivative, this compound represents a new therapeutic option that can potentially be used in patients who have exhausted other treatments. nih.govtandfonline.com

Biomarker Discovery for Predicting Inhibitor Sensitivity in Preclinical Models

To advance the personalized application of this compound, the identification of predictive biomarkers is essential. Biomarkers can help to identify patients who are most likely to respond to treatment, thereby maximizing efficacy and minimizing unnecessary toxicity. nih.govnih.gov

In preclinical models and clinical trials of this compound, some potential biomarkers have been explored. For instance, responses have been observed in patients with adverse karyotypes and TP53 mutations, suggesting these could be indicators of sensitivity. nih.gov Pharmacodynamic analyses have also shown a DNA damage response in peripheral blood mononuclear cells from patients treated with this compound, and there was a correlation between this response and higher complete remission rates. nih.gov

The future of research in this area will involve more sophisticated approaches, such as deep learning frameworks and the analysis of gene expression profiles, to identify robust and reliable biomarkers of sensitivity to this compound. nih.gov These efforts will be crucial for integrating this novel agent into personalized cancer treatment strategies.

Q & A

Basic Research Question

- In vitro : Use hepatocellular carcinoma (HCC) lines (e.g., HepG2, HuH7) to assess proliferation, migration, and apoptosis via MTT, wound healing, and Annexin V assays .

- In vivo : Employ xenograft models (e.g., LM9 cells in nude mice) with bioluminescent imaging to monitor tumor regression. Dose regimens should mimic human pharmacokinetics .

- Mechanistic validation : Quantify PI3K/Akt/mTOR pathway inhibition via Western blotting for p-Akt and p-S6K .

How do researchers address resistance mechanisms in dual Topo I/II inhibitors?

Advanced Research Question

Resistance arises from mutations (e.g., Topo IIα G465R) or upregulated DNA repair. Solutions:

- Proteasome inhibitors : Co-treatment with bortezomib prevents Topo degradation, enhancing drug efficacy .

- PARP inhibitors : Synergize with Topo inhibitors by impairing DNA repair in homologous recombination-deficient models .

- Epigenetic modulators : Decitabine (DNA methyltransferase inhibitor) restores Topo expression in resistant tumors .

What biomarkers are predictive of response to this compound in clinical trials?

Advanced Research Question

- Topo expression levels : Immunohistochemistry for Topo I/II in tumor biopsies; high expression correlates with sensitivity .

- γH2AX foci : Quantify DNA damage via flow cytometry or immunofluorescence; persistent foci indicate target engagement .

- Circulating tumor DNA (ctDNA) : Monitor TOP1/TOP2 mutations (e.g., TOP2A amplifications) as resistance markers .

How can researchers evaluate the synergy between this compound and antibody-drug conjugates (ADCs)?

Advanced Research Question

- Payload linkage : Conjugate inhibitors via cleavable linkers (e.g., ESG401’s stable linker) to minimize off-target toxicity .

- DAR optimization : Maintain a drug-antibody ratio (DAR) of ~8 for homogeneous delivery, validated via LC-MS .

- In vivo efficacy : Compare ADC efficacy vs. free inhibitor in PDX models, focusing on tumor penetration and bystander effects .

What computational methods aid in designing isoform-selective Topoisomerase I/II inhibitors?

Advanced Research Question

- Molecular dynamics simulations : Compare Topo I (single-strand breaks) vs. Topo II (double-strand breaks) dynamics to identify isoform-specific pockets .

- Free-energy perturbation (FEP) : Predict binding affinities for analogs targeting ATPase domains .

- Pharmacophore modeling : Prioritize compounds with dual hydrogen-bond acceptors and hydrophobic groups for cross-isoform activity .

How do researchers validate the dual-targeting mechanism of this compound in vivo?

Advanced Research Question

- Genetic knockdown : Use siRNA/shRNA to silence Topo I or II in tumors; loss of efficacy confirms target specificity .

- PET imaging : Employ 18F-labeled inhibitors (e.g., ) to visualize target engagement in real-time .

- Transcriptomics : Perform RNA-seq on treated tumors to identify downstream pathways (e.g., p53 activation, ROS response) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.